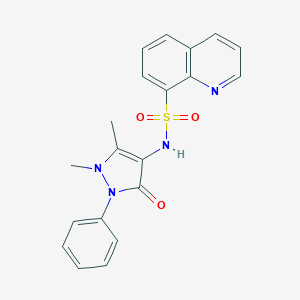

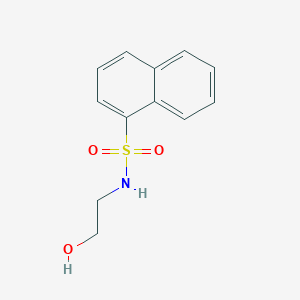

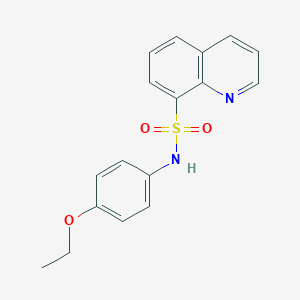

2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one, otherwise known as DMPQ, is an important and versatile compound used in a variety of scientific research applications. It is a member of the pyrazolinone family, and is used in a wide range of studies, from medicinal chemistry to organic synthesis. DMPQ is a useful building block for the synthesis of various complex molecules, and has been used for the preparation of various drugs, such as antifungal agents and anti-inflammatory agents. DMPQ is also used in the synthesis of various organic compounds, such as carboxylic acids, amines, and alcohols. Furthermore, DMPQ has been used in the synthesis of pharmaceuticals and other bioactive compounds.

Applications De Recherche Scientifique

Medical and Biochemical Agents

Pyrazolinone derivatives are incorporated into structures of numerous important medical and biochemical agents. They have been effectively utilized as anti-bacterial, anti-fungal, anti-viral, anti-parasitic, anti-tubercular, anti-inflammatory, anti-cancer , anesthetic, analgesic, and insecticidal agents .

Pharmacological Activities

These compounds exhibit a wide range of biological activities such as antimicrobial, antitumor, antivirus, antitubercular , antioxidant, anticonvulsant activity etc. Several pyrazolines have shown promising results as chemotherapeutic agents .

Organic Electronics

Pyrazolines are used in organic electronics due to their properties as brightening agents in synthetic fibers, papers, and textiles. They also serve as fluorescent probes in elaborate chemo-sensors and recognition of transition metal ions .

Electrophotography and Electroluminescence

These derivatives play a role in electrophotography and electroluminescence applications due to their optical properties .

Synthons in Chemical Synthesis

Pyrazolone derivatives are powerful synthons in chemical synthesis. The construction of chiral pyrazolone and pyrazole derivatives has seen rapid increases over the last decade .

Photochromic Materials

They are a new class of organic photochromic materials with excellent optical color change properties in the powder crystal state. This shows great potential for applications including high-density storage, fluorescence switching, and bioimaging .

Propriétés

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c1-14-18(20(25)24(23(14)2)16-10-4-3-5-11-16)22-28(26,27)17-12-6-8-15-9-7-13-21-19(15)17/h3-13,22H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXHFUGRVINCDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methylphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B494964.png)

![1-(4-Bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)thio]ethanone](/img/structure/B494968.png)

![1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B494975.png)

![2-amino-4-(2-thienyl)-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B494976.png)

![1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B494980.png)

![1-(4-chlorophenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B494983.png)